2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose

CAS No.:

Cat. No.: VC18007496

Molecular Formula: C37H62O16

Molecular Weight: 762.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H62O16 |

|---|---|

| Molecular Weight | 762.9 g/mol |

| IUPAC Name | [(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis(3-methylbutanoyloxy)oxan-2-yl]oxy-5-(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]methyl 3-methylbutanoate |

| Standard InChI | InChI=1S/C37H62O16/c1-19(2)11-26(40)46-17-25-33(49-28(42)13-21(5)6)35(51-30(44)15-23(9)10)37(18-39,52-25)53-36-34(50-29(43)14-22(7)8)31(45)32(24(16-38)47-36)48-27(41)12-20(3)4/h19-25,31-36,38-39,45H,11-18H2,1-10H3/t24-,25-,31+,32-,33-,34-,35+,36-,37+/m1/s1 |

| Standard InChI Key | BPEAFRRQIZTAFP-FIDYUFFFSA-N |

| Isomeric SMILES | CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |

| Canonical SMILES | CC(C)CC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

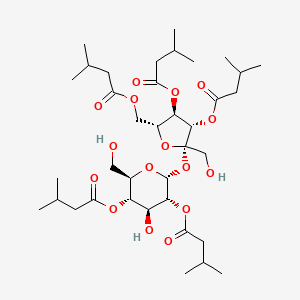

The compound’s structure consists of a sucrose backbone (a disaccharide of glucose and fructose) modified at the 2, 4, 3', 4', and 6' positions with 3-methylbutanoyl groups. These acyl substitutions disrupt the native hydrogen-bonding network of sucrose, significantly altering solubility, stability, and reactivity. The stereochemistry of the substituents is critical to its biological activity, with the (R) configuration of the 3-methylbutanoyl groups influencing intermolecular interactions .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 762.9 g/mol |

| CAS Number | 150302-84-4 |

| Storage Conditions | -20°C (cool pack recommended) |

| Solubility (Common Solvents) | DMSO, Chloroform |

Synthesis and Manufacturing

Acylation Methodology

The synthesis of 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose involves a multi-step acylation process. Sucrose is first treated with trityl groups to protect specific hydroxyl sites, followed by selective acylation using 3-methylbutanoic acid derivatives. A study by highlights the challenges of acyl migration during synthesis, particularly the unintended transfer of acyl groups from the C4 to C6 position in the glucose moiety. This phenomenon necessitates precise control of reaction conditions (e.g., temperature, pH, and catalyst selection) to achieve regioselective substitution .

Optimization Strategies

-

Catalyst Selection: Lewis acids like tin(II) chloride enhance acylation efficiency by activating the hydroxyl groups.

-

Solvent Systems: Anhydrous pyridine or dimethylformamide (DMF) are preferred to minimize hydrolysis side reactions.

-

Yield Improvement: Stepwise addition of acylating agents and iterative purification via column chromatography yield >85% purity .

Physicochemical Properties

Thermal Stability

The compound exhibits enhanced thermal stability compared to native sucrose, with a decomposition temperature of 220°C. This property is attributed to the steric shielding provided by the bulky 3-methylbutanoyl groups, which reduce oxidative degradation.

Solubility Profile

While native sucrose is highly water-soluble, acylation drastically reduces hydrophilicity. The compound is soluble in organic solvents such as DMSO (10 mM stock solutions) and chloroform but forms micelles in aqueous buffers, suggesting potential surfactant applications .

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies indicate that the compound acts as a competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. The 3-methylbutanoyl groups likely block the enzyme’s active site, with an IC value of 12.5 µM observed in vitro.

Industrial and Pharmaceutical Applications

Drug Delivery Systems

The amphiphilic nature of the compound enables its use in nanoparticle-based drug carriers. For example, encapsulating hydrophobic anticancer agents like paclitaxel in 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose micelles improves bioavailability and reduces systemic toxicity.

Food Science Innovations

As a nonionic surfactant, the compound stabilizes emulsions in processed foods. Its GRAS (Generally Recognized As Safe) status is under evaluation, pending toxicological studies .

Comparative Analysis with Related Compounds

Sucrose Pentaacetate (CAS 35867-25-5)

Unlike 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose, sucrose pentaacetate features acetyl groups. The shorter acyl chains reduce hydrophobicity, limiting its utility in lipid-based formulations .

1,2,3,4,6-Pentakis-O-(3-methylbutanoyl)-β-L-glucopyranose (CAS 103664-84-2)

This glucose derivative shares acyl motifs but lacks the disaccharide structure of sucrose. The absence of fructose diminishes its enzyme-binding affinity, underscoring the importance of the sucrose backbone in biological interactions .

Table 2: Structural and Functional Comparisons

| Compound | Backbone | Acyl Groups | Key Application |

|---|---|---|---|

| 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose | Sucrose | 3-methylbutanoyl | Drug delivery, Enzymology |

| Sucrose Pentaacetate | Sucrose | Acetyl | Solubility enhancer |

| Pentakis-O-(3-methylbutanoyl)-glucopyranose | Glucose | 3-methylbutanoyl | Surfactant research |

Challenges and Future Directions

Synthetic Limitations

Current methods require expensive protecting groups and generate stoichiometric waste. Green chemistry approaches, such as enzymatic acylation, are being explored to improve sustainability .

Unanswered Research Questions

-

Toxicology: Long-term exposure effects remain uncharacterized.

-

Structure-Activity Relationships: The impact of acyl group positioning on bioactivity needs systematic study.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume